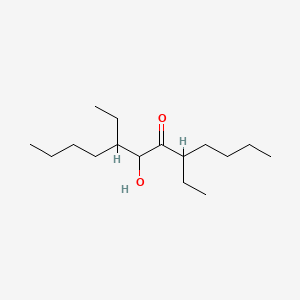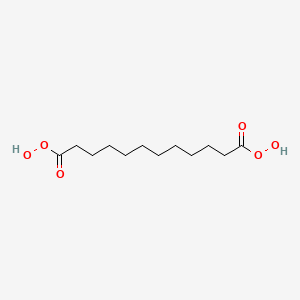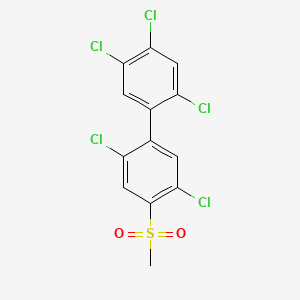
(2R)-N'-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide is a complex organic compound characterized by its adamantyl group and a pentanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the adamantyl group:
Amidation reaction: The next step involves the formation of the pentanediamide backbone through an amidation reaction, where the amine group reacts with a carboxylic acid derivative under appropriate conditions.
Coupling reaction: Finally, the coupling of the adamantyl group with the pentanediamide backbone is achieved through a peptide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as drug delivery systems and nanomaterials.
Wirkmechanismus
The mechanism of action of (2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins. The pentanediamide backbone allows for hydrogen bonding and electrostatic interactions with target molecules, leading to modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)butanediamide: Similar structure with a butanediamide backbone.
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)hexanediamide: Similar structure with a hexanediamide backbone.
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)cyclohexanediamide: Similar structure with a cyclohexanediamide backbone.
Uniqueness
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide is unique due to its specific combination of the adamantyl group and pentanediamide backbone, which provides a balance of hydrophobic and hydrophilic properties. This unique structure allows for versatile interactions with various biological targets and enhances its potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
89813-21-8 |
|---|---|
Molekularformel |
C18H30N4O3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(2R)-N'-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide |
InChI |
InChI=1S/C18H30N4O3/c1-10(19)17(25)21-14(16(20)24)2-3-15(23)22-18-7-11-4-12(8-18)6-13(5-11)9-18/h10-14H,2-9,19H2,1H3,(H2,20,24)(H,21,25)(H,22,23)/t10?,11?,12?,13?,14-,18?/m1/s1 |
InChI-Schlüssel |
MXWDHKDTQAPDQD-INBLFIHXSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)NC12CC3CC(C1)CC(C3)C2)C(=O)N)N |
Isomerische SMILES |
CC(C(=O)N[C@H](CCC(=O)NC12CC3CC(C1)CC(C3)C2)C(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)NC12CC3CC(C1)CC(C3)C2)C(=O)N)N |
Sequenz |
AX |
Synonyme |
adamantylamide dipeptide adamantylamide-alanyl-isoglutamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1619458.png)


![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)


![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)



